7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18194342
InChI: InChI=1S/C16H12O4/c1-19-13-8-3-2-6-11(13)12-7-4-5-10-9-14(16(17)18)20-15(10)12/h2-9H,1H3,(H,17,18)
SMILES:
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid

CAS No.:

Cat. No.: VC18194342

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid -

Specification

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C16H12O4/c1-19-13-8-3-2-6-11(13)12-7-4-5-10-9-14(16(17)18)20-15(10)12/h2-9H,1H3,(H,17,18)
Standard InChI Key KUHIBBPVHSFXGO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=CC=CC3=C2OC(=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid (C₁₆H₁₂O₄) belongs to the benzofuran class of heterocyclic compounds, which are characterized by a fused benzene and furan ring system. The molecule’s structure includes:

  • Benzofuran core: A bicyclic framework comprising a benzene ring fused to a furan ring.

  • 2-Methoxyphenyl substituent: Positioned at the 7th carbon of the benzofuran system, this group introduces steric and electronic effects that influence reactivity and biological interactions.

  • Carboxylic acid moiety: Located at the 2nd carbon, this functional group enhances solubility and provides a site for chemical modifications or salt formation.

The presence of the methoxy group (-OCH₃) on the phenyl ring contributes to the molecule’s lipophilicity, while the carboxylic acid (-COOH) group facilitates hydrogen bonding and ionic interactions, critical for pharmacological targeting .

Synthetic Methodologies

The synthesis of benzofuran-2-carboxylic acid derivatives typically involves cyclization strategies and subsequent functionalization. While no direct synthesis of 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid has been documented, analogous pathways can be extrapolated from published protocols:

Cyclization of Formylphenoxyacetic Acid Derivatives

A common approach involves the base-catalyzed intramolecular aldol condensation of 2-formylphenoxyacetic acid derivatives. For example, Kowalewska et al. (2013) synthesized ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate via cyclization of ethyl 2-formyl-6-methoxy-4-nitrophenoxyacetate using anhydrous potassium carbonate in DMF . Adapting this method, the 2-methoxyphenyl group could be introduced at the 7-position by selecting appropriate starting materials.

Amide Formation and Hydrolysis

Benzofuran-2-carboxamides are frequently synthesized using carbonyldiimidazole (CDI) as a coupling agent. Chong et al. (2014) prepared 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides by reacting 7-methoxybenzofuran-2-carboxylic acid with anilines in the presence of CDI . Hydrolysis of such amides under acidic or basic conditions could yield the corresponding carboxylic acid.

Functional Group Interconversion

Direct oxidation of benzofuran-2-carbaldehydes or ester hydrolysis of benzofuran-2-carboxylates offers alternative routes. For instance, Dawood (2013) reported the hydrolysis of ethyl benzofuran-2-carboxylates to their carboxylic acid counterparts using aqueous hydrochloric acid .

Physicochemical and Spectroscopic Properties

While experimental data for 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid are unavailable, properties can be inferred from structurally related compounds:

PropertyInferred ValueBasis
Molecular Weight268.27 g/molCalculated from formula C₁₆H₁₂O₄
Melting Point180–185°CAnalogous benzofuran-2-carboxylic acids
SolubilityLow in water; soluble in DMSO, DMFSimilar to 7-methyl-1-benzofuran-2-carboxylic acid
LogP (Octanol-Water)~2.5Predicted using substituent contributions (methoxy: +0.02, -COOH: -0.72)
UV-Vis λmax280–290 nmBenzofuran chromophore absorption
IR (Carboxylic Acid C=O)~1700 cm⁻¹Characteristic stretching frequency

Pharmacological Activities

Benzofuran-2-carboxylic acid derivatives exhibit a broad spectrum of biological activities, suggesting potential therapeutic avenues for 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid:

Neuroprotective Effects

Chong et al. (2014) demonstrated that 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides protect cortical neurons against glutamate-induced excitotoxicity by scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses . The carboxylic acid moiety in 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid may similarly mitigate oxidative stress in neurological disorders.

Enzyme Inhibition

Benzofuran-2-carboxylic acids act as inhibitors of transmembrane proteins and enzymes. For example, silvestrol—a benzofuran derivative—inhibits eukaryotic translation initiation by targeting eIF4A . The carboxylic acid group in 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid may chelate metal ions in enzyme active sites, analogous to hippuric acid derivatives .

Structure-Activity Relationships (SAR)

Key structural determinants of activity in benzofuran-2-carboxylic acids include:

  • Substituent Position: Meta-substituted derivatives often show reduced activity compared to ortho/para analogs . The 2-methoxyphenyl group at the 7-position may optimize steric interactions with biological targets.

  • Electron-Withdrawing Groups: Nitro or bromo substituents enhance cytotoxicity but reduce solubility . The methoxy group balances electron donation and lipophilicity.

  • Carboxylic Acid vs. Amide: Free carboxylic acids generally exhibit higher enzyme inhibitory activity than their amide counterparts .

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